
11-Desethyl Irinotecan
Descripción general
Descripción
11-Desethyl Irinotecan is a derivative of irinotecan, a well-known chemotherapeutic agent. It is a camptothecin analog and one of the metabolites of irinotecan. This compound has shown promise in cancer research due to its potential efficacy in inhibiting tumor growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Desethyl Irinotecan typically involves the modification of irinotecan. One common method includes the removal of the ethyl group from irinotecan to produce this compound. This process can be achieved through various chemical reactions, including hydrolysis and subsequent purification steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of advanced purification techniques, such as high-performance liquid chromatography, is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 11-Desethyl Irinotecan undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Aplicaciones Científicas De Investigación
11-Desethyl Irinotecan has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a tool for understanding cell biology.
Medicine: Investigated for its potential use in cancer therapy, particularly in understanding the metabolism and efficacy of irinotecan.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
11-Desethyl Irinotecan exerts its effects by inhibiting the enzyme DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription. By forming a complex with DNA topoisomerase I, this compound prevents the re-ligation of single-strand breaks in DNA, leading to DNA damage and cell death. This mechanism is similar to that of irinotecan, but the specific interactions and efficacy may vary .
Comparación Con Compuestos Similares
Irinotecan: The parent compound from which 11-Desethyl Irinotecan is derived. It is widely used in chemotherapy.
SN-38: The active metabolite of irinotecan, known for its potent anticancer activity.
Camptothecin: The natural compound from which both irinotecan and this compound are derived.
Uniqueness: this compound is unique due to its specific metabolic pathway and potential for reduced side effects compared to irinotecan. Its distinct chemical structure allows for different interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Actividad Biológica
11-Desethyl Irinotecan, an active metabolite of irinotecan (CPT-11), is a camptothecin analog that exhibits significant biological activity, particularly in the context of cancer treatment. This compound has garnered attention due to its enhanced cytotoxic properties compared to its parent drug, making it a focal point in ongoing cancer research.
The primary mechanism of action for this compound is its role as a topoisomerase I inhibitor . It binds to the topoisomerase I-DNA complex, preventing the religation of DNA strands after they have been cleaved, leading to double-strand breaks and ultimately inducing apoptosis in cancer cells . This mechanism is crucial for its anticancer efficacy, particularly against solid tumors such as colorectal and lung cancers.
Comparison of Activity
The biological activity of this compound can be compared with irinotecan and its other metabolites:
Compound | Activity Level (relative to Irinotecan) | Mechanism of Action |
---|---|---|
Irinotecan | 1x | Topoisomerase I inhibition |
This compound | 100-1000x | Topoisomerase I inhibition |
SN-38 | 100-1000x | Topoisomerase I inhibition |
Note : SN-38 is significantly more potent than both irinotecan and this compound, which highlights the importance of metabolic conversion in enhancing therapeutic efficacy .
Absorption and Distribution
This compound is rapidly absorbed following administration. The pharmacokinetics are characterized by high interindividual variability, influenced by genetic factors affecting enzyme activity involved in drug metabolism. The compound's distribution shows a high volume of distribution, indicating extensive tissue uptake .
Metabolism
The metabolism of this compound primarily occurs in the liver through carboxylesterases, which convert it into SN-38, the active form responsible for most of the cytotoxic effects. Moreover, it undergoes further glucuronidation to form inactive metabolites .
Excretion
Excretion occurs mainly via biliary and urinary pathways. Approximately 25% of irinotecan is excreted unchanged in bile, while only about 1% is excreted as SN-38. This highlights the importance of liver function in determining drug clearance and potential toxicity .
Clinical Studies and Case Reports
Numerous clinical studies have evaluated the efficacy and safety profile of irinotecan and its metabolites, including this compound. For instance:
- Colorectal Cancer Treatment : A study demonstrated that patients treated with irinotecan showed improved outcomes when the treatment was individualized based on UGT1A1 genotype, which affects metabolism and toxicity profiles .
- Combination Therapies : Research has indicated that combining this compound with other chemotherapeutic agents can enhance overall efficacy while potentially mitigating dose-limiting toxicities associated with standard treatments .
- Resistance Mechanisms : Investigations into intratumoral carboxylesterase (CES) activity revealed that enhancing CES could improve the activation of irinotecan at tumor sites, suggesting a potential strategy for overcoming resistance to therapy .
Propiedades
IUPAC Name |
[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O6/c1-2-31(39)24-16-26-27-20(17-35(26)28(36)23(24)18-40-29(31)37)14-19-15-22(6-7-25(19)32-27)41-30(38)34-12-8-21(9-13-34)33-10-4-3-5-11-33/h6-7,14-16,21,39H,2-5,8-13,17-18H2,1H3/t31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDUHLYXWIVQRQ-HKBQPEDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC(=O)N6CCC(CC6)N7CCCCC7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC(=O)N6CCC(CC6)N7CCCCC7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103816-16-6 | |
Record name | 7-Desethyl irinotecan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103816166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-DESETHYL IRINOTECAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHM7B5DOV5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.